molecular formula C6H5F2N3O2 B12441239 (4,5-Difluoro-2-nitrophenyl)hydrazine

(4,5-Difluoro-2-nitrophenyl)hydrazine

Cat. No.: B12441239
M. Wt: 189.12 g/mol
InChI Key: IFRMXHDQYHWYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Difluoro-2-nitrophenyl)hydrazine is a useful research compound. Its molecular formula is C6H5F2N3O2 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F2N3O2

Molecular Weight

189.12 g/mol

IUPAC Name

(4,5-difluoro-2-nitrophenyl)hydrazine

InChI

InChI=1S/C6H5F2N3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2

InChI Key

IFRMXHDQYHWYQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])NN

Origin of Product

United States

Contextual Significance of Fluorinated Arylhydrazines in Synthetic Chemistry and Material Science

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern synthetic chemistry and material science. Arylhydrazines bearing fluorine substituents are particularly valued for the profound effects these halogens impart on the molecule's physicochemical properties.

In the realm of medicinal chemistry, fluorination is a powerful tool for modulating a drug candidate's metabolic stability, bioavailability, and binding affinity. nih.gov The carbon-fluorine bond is exceptionally strong, which can block sites on a molecule that are otherwise susceptible to metabolic degradation, thereby prolonging the drug's active lifetime in the body. Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which influences how a molecule behaves in biological systems and interacts with its target receptor. nih.gov Fluorinated arylhydrazines serve as key intermediates in the synthesis of a variety of fluorinated heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals. nih.gov

In material science, fluorination is exploited to create materials with enhanced thermal stability, chemical resistance, and unique electronic properties. man.ac.uknih.gov Fluorinated aryl compounds are precursors to high-performance fluoropolymers and specialized liquid crystals. man.ac.uk More recently, fluorinated ligands, which could be derived from fluorinated arylhydrazines, have been used to construct robust metal-organic frameworks (MOFs). These materials possess tailored pore structures and have shown potential in applications such as CO2 capture, where the fluorinated surfaces can interact favorably with gas molecules. rsc.org

Overview of Contemporary Research Paradigms for Nitro Substituted Phenylhydrazine Derivatives

Established Synthetic Routes to this compound

The traditional and most commonly employed methods for the preparation of this compound rely on a two-step sequence starting from 4,5-difluoro-2-nitroaniline. This involves the formation of a diazonium salt, which is then reduced to the corresponding hydrazine.

Synthetic Pathways from 4,5-Difluoro-2-nitroaniline and Related Intermediates

The synthesis of the crucial precursor, 4,5-difluoro-2-nitroaniline, has been documented. One established method involves the hydrolysis of 4,5-difluoro-2-nitroacetanilide. In a typical procedure, 4,5-difluoro-2-nitroacetanilide is heated under reflux with aqueous hydrochloric acid. After cooling, the crystalline 4,5-difluoro-2-nitroaniline product is isolated by filtration, washed, and can be further purified by recrystallization. prepchem.com For instance, heating 6.51 grams of 4,5-difluoro-2-nitroacetanilide with 100 ml of 6 N aqueous hydrochloric acid for approximately 2 hours yields 5.0 grams of 4,5-difluoro-2-nitroaniline with a melting point of 106°-108° C. prepchem.com

Once 4,5-difluoro-2-nitroaniline is obtained, it is converted to this compound. This transformation follows the general principle of converting a primary aromatic amine to its corresponding hydrazine. The process involves two key steps:

Diazotization: The aniline (B41778) derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt. chemicalnote.combyjus.com The general mechanism involves the formation of a nitrosonium ion (NO+) which is then attacked by the nitrogen atom of the aniline. youtube.com A series of proton transfers and the loss of a water molecule lead to the formation of the diazonium ion. youtube.com

Reduction: The resulting diazonium salt is then reduced to the hydrazine. A common reducing agent for this purpose is stannous chloride (SnCl₂) in the presence of a strong acid. researchgate.net The diazonium salt is added to a solution of the reducing agent to yield the final phenylhydrazine product.

While a specific detailed protocol for this compound was not found in the provided search results, the general procedures for analogous compounds, such as the conversion of aniline to phenylhydrazine, are well-documented. prepchem.com

Reductive Nitration and Diazotization Strategies

Reductive nitration offers an alternative conceptual approach to the synthesis of nitrophenylhydrazines. This strategy would involve the simultaneous introduction of a nitro group and reduction of another functional group. However, specific and detailed strategies for the direct reductive nitration of a suitable precursor to yield this compound are not well-documented in the reviewed literature.

Diazotization remains the cornerstone of converting anilines to a wide array of functional groups, including hydrazines. chemicalnote.comyoutube.com The versatility of diazonium salts allows for their conversion to halides, azides, and other functionalities, highlighting the importance of the diazotization step in synthetic organic chemistry. organic-chemistry.org

Development of Novel and Sustainable Synthetic Approaches

In recent years, there has been a growing interest in developing more environmentally benign and efficient synthetic methods in chemical manufacturing. This includes the exploration of mechanochemical and catalytic approaches for the synthesis of hydrazines and their derivatives.

Mechanochemical and Solvent-Free Reaction Environments

Mechanochemistry, which involves inducing reactions by mechanical force, such as grinding, has emerged as a promising green chemistry technique. wikipedia.org It often allows for solvent-free or reduced-solvent reactions, leading to simpler work-up procedures and reduced waste. wikipedia.org

The synthesis of p-nitrophenyl hydrazones, which are derivatives of hydrazines, has been successfully achieved using solvent-free mechanochemical methods. youtube.com These reactions involve the condensation of p-nitrophenylhydrazine with various aldehydes by grinding the reactants together, sometimes with a catalytic amount of acid. wikipedia.org This approach has been shown to be rapid, efficient, and environmentally friendly. youtube.com While this demonstrates the feasibility of mechanochemistry for reactions involving hydrazine derivatives, specific applications of this technique for the synthesis of this compound itself have not been reported in the available literature. Research into mechanochemical diazotization is also an emerging area. chemicalnote.com

Catalytic Systems for Enhanced Synthesis Efficiency

Catalytic methods offer the potential for increased efficiency, selectivity, and milder reaction conditions in organic synthesis. For the synthesis of aryl hydrazines, palladium-catalyzed cross-coupling reactions have been explored. These methods typically involve the coupling of an aryl halide or tosylate with a hydrazine source. byjus.com For instance, a palladium catalyst can facilitate the C-N bond formation between an aryl bromide and hydrazine hydrate (B1144303). rsc.org

Furthermore, catalytic hydrogenation is a key step in some synthetic routes to phenylhydrazines. After diazotization, the resulting diazonium salt can be reduced to the hydrazine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. nih.gov This method can be an alternative to using stoichiometric reducing agents like stannous chloride.

While these catalytic approaches are established for the synthesis of various substituted phenylhydrazines, their specific application to the synthesis of this compound has not been detailed in the provided search results. The development of bespoke catalytic systems tailored for this specific fluorinated substrate could offer significant advantages in terms of yield, purity, and sustainability.

Chemical Reactivity and Functionalization Pathways of 4,5 Difluoro 2 Nitrophenyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group (-NHNH2) is a potent nucleophile, enabling a variety of condensation and substitution reactions.

Condensation Reactions with Aldehydes and Ketones: Formation of Hydrazones and Schiff Bases

The reaction of (4,5-Difluoro-2-nitrophenyl)hydrazine with aldehydes or ketones is a fundamental condensation reaction that results in the formation of the corresponding (4,5-difluoro-2-nitrophenyl)hydrazones. numberanalytics.comlibretexts.org This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgchemguide.co.uk This process is often catalyzed by acid. numberanalytics.comdiscoveryjournals.org

The resulting hydrazones, which can also be referred to as Schiff bases, are stable compounds. researchgate.netnih.gov The formation of these derivatives is a widely used method for the identification and characterization of aldehydes and ketones. wikipedia.orgbyjus.com For instance, the reaction of 2,4-dinitrophenylhydrazine (B122626) (a related compound) with carbonyl compounds yields brightly colored precipitates, a classic qualitative test in organic chemistry. wikipedia.orgijsrst.com

The general mechanism involves two main stages:

Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen of the hydrazine attacks the carbonyl carbon. This forms a transient carbinolamine intermediate. nih.gov

Dehydration: The carbinolamine then undergoes dehydration, typically under acidic conditions, to form the C=N double bond of the hydrazone. libretexts.orgchemguide.co.uk

These reactions are highly efficient and can often be carried out under mild conditions, including at room temperature or with gentle heating. discoveryjournals.orgjetir.org Microwave-assisted synthesis has also been employed to accelerate the formation of hydrazones, offering advantages like shorter reaction times and higher yields. jocpr.com

Reactant 1Reactant 2Product TypeKey Features
This compoundAldehyde (R-CHO)Hydrazone/Schiff BaseCondensation reaction, elimination of water. numberanalytics.comwikipedia.org
This compoundKetone (R-CO-R')Hydrazone/Schiff BaseNucleophilic addition followed by dehydration. libretexts.orgnih.gov

Cyclocondensation Reactions for Heterocyclic Ring Formation (e.g., Pyrazoles, Pyrazolines)

This compound is a key precursor for the synthesis of five-membered nitrogen-containing heterocycles, most notably pyrazoles and their partially saturated analogs, pyrazolines. These reactions, known as cyclocondensations, typically involve reacting the hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govijfmr.com

When reacted with α,β-unsaturated aldehydes or ketones (chalcones), this compound leads to the formation of pyrazolines. ijfmr.combiomedpharmajournal.org The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the unsaturated system, followed by an intramolecular condensation and ring closure. Subsequent oxidation or tautomerization can yield the aromatic pyrazole (B372694) ring. Various catalysts and reaction conditions, including acidic or basic media and microwave irradiation, have been utilized to facilitate these syntheses. jocpr.combiomedpharmajournal.org

For example, the condensation of chalcones with hydrazine derivatives is a well-established method for producing 3,5-diaryl-2-pyrazolines. biomedpharmajournal.org Similarly, reacting β-ketoesters with this compound can provide a direct route to pyrazole derivatives, which are significant scaffolds in medicinal and agrochemical research. nih.gov

Reactant 1Reactant 2Heterocyclic ProductReaction Type
This compoundα,β-Unsaturated KetonePyrazolineCyclocondensation ijfmr.combiomedpharmajournal.org
This compound1,3-DiketonePyrazoleCyclocondensation
This compoundβ-KetoesterPyrazoloneCyclocondensation

Acylation and Sulfonylation of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety can be readily acylated or sulfonylated by reacting this compound with acyl halides, anhydrides, or sulfonyl chlorides. orgsyn.org Acylation typically occurs at the terminal (-NH2) nitrogen due to its higher nucleophilicity compared to the nitrogen atom attached to the phenyl ring.

Reaction with an acyl chloride (R-COCl) or an anhydride (B1165640) ((RCO)2O) in the presence of a base yields the corresponding N-acylhydrazine derivative. nih.gov Over-acylation to form a 1,2-diacylhydrazine can sometimes occur, particularly with highly reactive acylating agents. orgsyn.org

Similarly, sulfonylation with a sulfonyl chloride (R-SO2Cl) produces N-sulfonylhydrazines. For instance, the reaction of a substituted hydrazine with benzenesulfonyl chloride would yield an N-(benzenesulfonyl)hydrazine derivative. Research on the related compound N-(4,5-difluoro-2-nitrophenyl)benzenesulfonamide demonstrates the formation of a stable sulfonamide linkage, suggesting that the amino group of the parent hydrazine could undergo similar sulfonylation. synhet.com These reactions expand the synthetic utility of the starting hydrazine by introducing new functional groups and opportunities for further chemical modification.

Transformations of the Substituted Phenyl Ring

The electron-withdrawing nitro group and the fluorine atoms significantly influence the reactivity of the aromatic ring, making it susceptible to specific transformations.

Aromatic Nucleophilic Substitution (SNAr) at Fluorine Positions

The phenyl ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group, positioned ortho to one fluorine and meta to the other, significantly lowers the electron density of the ring, facilitating attack by nucleophiles. nih.govlibretexts.org The fluorine atoms are excellent leaving groups in SNAr reactions.

Nucleophiles such as amines, alkoxides, and thiolates can displace one or both of the fluorine atoms. libretexts.org The regioselectivity of the substitution is dictated by the stabilizing effect of the nitro group on the intermediate Meisenheimer complex. nih.gov Attack at the C-5 position (para to the nitro group) is generally favored as the negative charge in the intermediate can be delocalized onto the nitro group, providing substantial resonance stabilization. libretexts.org

This reactivity is a powerful tool for introducing a wide variety of substituents onto the aromatic ring, enabling the synthesis of complex molecules from a common intermediate. youtube.comresearchgate.net

Selective Reduction of the Nitro Group to Amino Functionality

The nitro group on the aromatic ring can be selectively reduced to an amino group (-NH2), yielding (4,5-difluoro-2-aminophenyl)hydrazine. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical properties of the molecule and providing a new site for functionalization (e.g., diazotization).

A variety of reducing agents can achieve this conversion while preserving the hydrazine moiety and the fluorine atoms. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide is a common and effective method. wikipedia.orgresearchgate.net Chemical reducing systems are also widely used. For instance, metals such as iron, tin(II) chloride, or zinc in acidic media are classic reagents for nitro group reduction. wikipedia.org

More modern and selective methods include the use of sodium borohydride (B1222165) in the presence of transition metal complexes or hydrazine hydrate (B1144303) with a suitable catalyst. jsynthchem.comd-nb.info The choice of reagent is critical to avoid the reduction of other functional groups or the formation of undesired byproducts like azo or azoxy compounds. wikipedia.org The selective reduction is a key step in synthesizing derivatives where both an amino and a hydrazine group are present on the same aromatic ring.

Starting MoietyReagent/ConditionTransformed MoietyReaction Type
Nitro Group (-NO2)Catalytic Hydrogenation (e.g., H2/Pd-C) researchgate.netAmino Group (-NH2)Reduction
Nitro Group (-NO2)Metal/Acid (e.g., Fe/HCl) wikipedia.orgAmino Group (-NH2)Reduction
Nitro Group (-NO2)Hydrazine Hydrate/Catalyst d-nb.infoAmino Group (-NH2)Catalytic Transfer Hydrogenation
Nitro Group (-NO2)Sodium Borohydride/Transition Metal Complex jsynthchem.comAmino Group (-NH2)Reduction

Ortho-Directed Metallation and Functionalization

The strategic functionalization of aromatic rings through directed ortho-metallation (DoM) is a powerful tool in synthetic organic chemistry. This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, allowing for the regioselective introduction of a wide range of substituents.

However, a comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing the successful ortho-directed metallation and subsequent functionalization of this compound. Several factors may contribute to the challenges associated with this particular transformation:

Acidity of the Hydrazine Protons: The protons on the hydrazine nitrogen atoms are significantly more acidic than the aromatic C-H protons. Treatment with a strong organolithium base would likely lead to deprotonation of the hydrazine first, forming a lithium hydrazide salt. This would alter the directing ability of the group and could potentially lead to undesired side reactions.

Reactivity of the Nitro Group: The nitro group is highly electrophilic and can react with strong nucleophiles like organolithium reagents. This could lead to addition reactions at the nitro group or other complex transformations, competing with the desired ortho-deprotonation.

N-Protection Strategies: To circumvent the issue of acidic N-H protons, protection of the hydrazine moiety is a common strategy in DoM reactions. However, no literature has been found describing the ortho-lithiation of an N-protected derivative of this compound. The choice of a suitable protecting group that is stable to the strongly basic conditions and can still effectively direct metallation would be critical.

Given the lack of specific experimental data for the ortho-directed metallation of this compound, a data table of research findings cannot be provided. The inherent reactivity of the free hydrazine and nitro functional groups likely complicates this synthetic route, favoring alternative methods for the functionalization of this scaffold. Further research would be required to explore suitable protecting group strategies and reaction conditions that could enable the successful application of DoM to this specific molecule.

Applications of 4,5 Difluoro 2 Nitrophenyl Hydrazine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Fluorinated Heterocyclic Systems

The strategic placement of fluorine atoms and a nitro group on the aromatic ring of (4,5-Difluoro-2-nitrophenyl)hydrazine significantly influences its reactivity, making it an ideal starting material for the synthesis of various fluorinated heterocycles. These heterocyclic systems are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties.

Synthesis of Novel Indazoles and Benzimidazoles

This compound serves as a key precursor in the synthesis of 6,7-difluoroindazoles. The synthesis typically involves a cyclization reaction where the hydrazine (B178648) moiety reacts intramolecularly. The presence of the electron-withdrawing nitro group facilitates this cyclization process. For instance, the reaction of this compound with a suitable reagent can lead to the formation of the indazole ring system, which is a common scaffold in many biologically active compounds. While specific reaction conditions can vary, a general approach involves the reduction of the nitro group to an amine, followed by diazotization and subsequent intramolecular cyclization.

Similarly, this hydrazine derivative is instrumental in the preparation of 5,6-difluorobenzimidazoles. The synthesis of benzimidazoles often proceeds through the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. In this context, this compound can be converted to the corresponding 1,2-diamino-4,5-difluorobenzene, which then undergoes cyclization with various reagents to yield the desired 5,6-difluorobenzimidazole (B1296463) core. This fluorinated benzimidazole (B57391) scaffold is a key component in the development of new therapeutic agents.

Derivatization to Quinoxalines and Other Polycyclic Aromatic Compounds

The synthesis of 6,7-difluoroquinoxalines can also be achieved using this compound as a starting material. Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. By first reducing the nitro group of this compound to an amine to form the corresponding diamine, subsequent reaction with various diketones provides a direct route to a range of 6,7-difluoroquinoxaline (B3116332) derivatives. These compounds are important in the design of new pharmaceuticals and functional materials. Recently discovered 6,7-disubstituted quinoxaline-2,3-diones have been found to antagonize specific binding and functional responses to both alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) and kainic acid. nih.gov

Furthermore, the reactivity of this compound allows for its incorporation into more complex polycyclic aromatic systems. Intramolecular cyclization reactions, often involving the nitro group and the hydrazine moiety, can lead to the formation of fused heterocyclic systems. For example, under specific conditions, derivatives of this hydrazine can undergo cyclization to form benzimidazo[2,1-a]isoquinolin-6(5H)-ones, which are important N-heterocyclic moieties found in natural products and pharmaceuticals. nih.gov

Integration into Multicomponent Reaction (MCR) Strategies

While specific examples directly involving this compound in multicomponent reactions (MCRs) are not extensively documented in publicly available literature, its structural features make it a prime candidate for such synthetic strategies. MCRs, which involve the reaction of three or more starting materials in a single pot to form a product that contains the essential parts of all the initial reactants, are highly valued for their efficiency and atom economy. The presence of both a nucleophilic hydrazine group and an electrophilically activated aromatic ring in this compound suggests its potential for use in various MCRs to generate complex fluorinated molecules.

Role in the Construction of Functionalized Aromatic Scaffolds

This compound is a valuable tool for the construction of functionalized aromatic scaffolds. The fluorine atoms and the nitro group can be used as synthetic handles for further chemical modifications. For example, the nitro group can be reduced to an amine, which can then be diazotized and replaced with a wide variety of other functional groups. The fluorine atoms can also be substituted under certain conditions, allowing for the introduction of additional diversity into the aromatic scaffold. This versatility enables the synthesis of a broad range of custom-designed molecules with specific properties for various applications.

Contributions to the Synthesis of Specialty Organic Reagents

The reactivity of this compound makes it a precursor for the synthesis of specialty organic reagents. For instance, its reaction with aldehydes and ketones can form the corresponding hydrazones. These hydrazones are not only stable crystalline derivatives useful for the characterization of carbonyl compounds but can also serve as intermediates in further synthetic transformations. The presence of the difluoro and nitro functionalities in these hydrazone reagents can impart unique reactivity and properties, making them valuable tools for organic synthesis.

Mechanistic Investigations and Advanced Computational Studies of 4,5 Difluoro 2 Nitrophenyl Hydrazine Reactions

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

Understanding the reaction mechanisms of (4,5-Difluoro-2-nitrophenyl)hydrazine, particularly in nucleophilic aromatic substitution (SNAr) reactions, relies heavily on kinetic studies and isotopic labeling. researchgate.netnih.gov These methods are essential for determining rate-determining steps and the nature of transition states.

The kinetic isotope effect (KIE) is a powerful tool for this purpose, involving the replacement of an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the resulting change in reaction rate. wikipedia.org A significant primary KIE (typically kH/kD > 2) for the reaction of this compound would indicate that the cleavage of the N-H bond of the hydrazine (B178648) group is part of the rate-determining step. This is a common investigation in proton-transfer reactions involving similar nitroaromatic compounds. bits-pilani.ac.inrsc.orgrsc.org For instance, studies on the proton-transfer from 4-nitrophenylnitromethane to amidine bases have shown large KIE values, suggesting a contribution from quantum tunneling. rsc.orgrsc.org

While specific kinetic data for this compound is not extensively documented in publicly available literature, the established methodologies provide a clear framework for its investigation. Such experiments would be crucial for distinguishing between a classical stepwise SNAr mechanism, which involves a stable Meisenheimer intermediate, and a concerted pathway. nih.govlibretexts.org Isotope effects measured at the nitrogen or fluorine atoms could also clarify the timing of bond formation and bond cleavage in the transition state. nih.gov

Interactive Table 1: Representative Kinetic Isotope Effect (KIE) Data for Related Nitroaromatic Reactions

This table illustrates typical KIE values found in studies of related compounds, which would be analogous to those sought for this compound.

ReactantBaseSolventkH/kD at 25°CImplicationReference
4-NitrophenylnitromethanePentamethylguanidineToluene13.7 ± 0.4Significant proton tunneling in rate-determining step. bits-pilani.ac.in, rsc.org
4-Nitrophenylnitromethanen-ButylamidineToluene11.7 ± 1.0Appreciable tunnel correction to the rate. rsc.org
Uridine 3'-p-nitrophenyl phosphateImidazole BufferAqueousVariesTransition state analysis via heavy-atom isotope effects. nih.gov

Quantum Chemical Analyses of Reactivity and Stability

Quantum chemical calculations are indispensable for analyzing the intrinsic properties of this compound, offering insights that complement experimental findings. These computational methods can model molecular structure, stability, and reactivity with high accuracy.

Density Functional Theory (DFT) is a robust method for studying the electronic properties of molecules like this compound. mpg.de Functionals such as B3LYP are commonly used to investigate the influence of electron-withdrawing fluorine and nitro groups on the aromatic system. nih.govresearchgate.net

DFT calculations can provide:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Reaction Energetics: Calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction. This is vital for determining activation barriers and reaction feasibility.

Electronic Properties: Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net For this molecule, the strong electron-withdrawing groups are expected to lower the LUMO energy, making the aromatic ring highly susceptible to nucleophilic attack.

Charge Distribution: Analyses like Natural Bond Orbital (NBO) can reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. researchgate.net

Studies on related fluorinated aromatic compounds have shown that fluorine substitution significantly impacts the electronic and transport properties, an effect that DFT can quantify precisely. nih.gov

Alongside DFT, other computational methods offer a hierarchical approach to studying reaction mechanisms.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. mpg.de High-level ab initio methods, while computationally expensive, can serve as benchmarks for the accuracy of other methods. nih.gov They are invaluable for precise calculations on smaller molecular systems.

Semi-Empirical Methods: These methods, such as PM3 (Parametric Model number 3), are based on Hartree-Fock theory but use parameters derived from experimental data to simplify calculations. uni-muenchen.deuomustansiriyah.edu.iq This makes them significantly faster than DFT or ab initio methods, allowing for the study of larger molecules or more extensive conformational searches. nih.gov PM3 is a reparameterization of the AM1 method and is effective for calculating properties like heats of formation for organic molecules containing elements such as H, C, N, O, and F. wikipedia.orgresearchgate.net While less accurate for geometries and absolute energies, their speed is advantageous for initial mechanistic explorations.

Interactive Table 2: Comparison of Quantum Chemical Methods

MethodBasis of TheoryComputational CostTypical Application for this compoundReference
Ab Initio First principles, no empirical parameters.Very HighBenchmarking energies and properties of key transition states. nih.gov
DFT (e.g., B3LYP) Electron density, includes correlation.HighCalculating reaction pathways, electronic structures, and spectroscopic properties. nih.gov, mpg.de
Semi-Empirical (e.g., PM3) Simplified Hartree-Fock with empirical parameters.LowRapid screening of reaction pathways, conformational analysis, large systems. uni-muenchen.de, wikipedia.org

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of this compound is dictated by a variety of intermolecular interactions. While a specific crystal structure for this exact compound is not readily found, analysis of analogous nitrophenylhydrazine (B1144169) derivatives allows for a detailed prediction of its crystal packing. nih.govacs.orgnih.gov

Key interactions expected to govern the supramolecular assembly include:

Hydrogen Bonding: Strong N-H···O hydrogen bonds are highly probable, forming between the hydrazine (-NHNH₂) donor group of one molecule and an oxygen atom of the nitro (-NO₂) group of a neighboring molecule. nih.gov

π-π Stacking: The electron-deficient aromatic rings are likely to engage in face-to-face π-π stacking interactions, which help to stabilize the crystal lattice. nih.gov

Interactive Table 3: Predicted Intermolecular Contacts for this compound via Hirshfeld Surface Analysis (Hypothetical)

Based on analyses of similar structures, a hypothetical breakdown of contributing interactions is presented.

Contact TypeDescriptionPredicted ContributionReference for Method
H···HVan der Waals interactions between hydrogen atoms.~30-40% mdpi.com
O···H / H···OHydrogen bonds involving nitro and hydrazine groups.~20-25% nih.gov
C···H / H···CInteractions involving aromatic and hydrazine hydrogens.~10-15% mdpi.com
F···H / H···FWeak hydrogen bonds involving fluorine atoms.~5-10% nih.gov
C···Cπ-π stacking interactions between aromatic rings.~5-10% nih.gov
N···H / H···NContacts involving the hydrazine and nitro nitrogens.~5% mdpi.com

Conformational Analysis and Spectroscopic Property Predictions

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional shape. Conformational analysis, therefore, is critical to understanding its behavior. Computational methods are ideal for exploring the molecule's conformational landscape by calculating the energy changes associated with rotation around key single bonds, such as the C-N (ring-to-nitro and ring-to-hydrazine) and N-N bonds. mdpi.com

These calculations can identify the most stable conformer(s) and the energy barriers between them. For this molecule, key questions would involve the degree of planarity of the nitro and hydrazine groups with respect to the aromatic ring. Ab initio and DFT calculations are well-suited for this purpose. nih.gov

Furthermore, once a low-energy geometry is computationally determined, it is possible to predict various spectroscopic properties. longdom.org

Vibrational Frequencies: Calculation of IR and Raman spectra allows for the assignment of experimental peaks to specific vibrational modes (e.g., N-H stretch, N-O stretch, C-F stretch).

NMR Chemical Shifts: Theoretical prediction of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts provides a powerful method to validate a proposed structure against experimental data. Discrepancies between calculated and observed spectra can signal conformational changes or solvent effects. mdpi.com

This synergy between computational prediction and experimental spectroscopy is fundamental to confirming the structure and understanding the dynamic behavior of this compound in different environments.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 4,5 Difluoro 2 Nitrophenyl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of (4,5-Difluoro-2-nitrophenyl)hydrazine in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁹F) and their interactions, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each chemically unique proton in the molecule. The aromatic region would feature two signals for the protons at the C-3 and C-6 positions. Due to the strong electron-withdrawing nature of the adjacent nitro group, the proton at C-3 would appear significantly downfield. The proton at C-6, being ortho to the hydrazine (B178648) group, would appear further upfield in comparison. Both aromatic signals would appear as complex multiplets due to proton-proton (³JHH) coupling to each other and additional couplings to the two fluorine atoms (JHF). The protons of the hydrazine moiety (NH and NH₂) would appear as broad singlets that can exchange with deuterium (B1214612) upon the addition of D₂O. For comparison, in the related compound 2-nitrophenylhydrazine, the aromatic protons resonate between 6.8 and 8.1 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework. bas.bg Six distinct signals are expected for the six aromatic carbons. The carbons directly bonded to electronegative groups are significantly deshielded and shifted downfield. Therefore, C-2 (bonded to the nitro group), C-4, and C-5 (bonded to fluorine atoms) would be found at high chemical shifts. The carbon attached to the hydrazine group (C-1) would also be downfield. All carbon signals, particularly those close to the fluorine atoms, will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a key characteristic feature.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Couplings
C1-NHNH₂~8.5 (NH, broad s), ~4.5 (NH₂, broad s)~145-155C-F, C-H
C2-NO₂-~135-145C-F
C3-H~8.0-8.3 (dd or ddd)~115-120H-H, H-F
C4-F-~140-150 (d)C-F (large ¹JCF)
C5-F-~145-155 (d)C-F (large ¹JCF)
C6-H~7.0-7.3 (dd or ddd)~105-110H-H, H-F

Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterization. wikipedia.org Since F-4 and F-5 are in chemically non-equivalent environments, they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. The fluorine atom at C-4 is ortho to the nitro group and meta to the hydrazine group, while the fluorine at C-5 is meta to the nitro group and para to the hydrazine group. These different electronic environments lead to different chemical shifts. nih.gov

Each signal will be split into a doublet due to coupling to the adjacent fluorine atom (a large ³JFF coupling constant). Furthermore, each of these doublets will be further split by smaller couplings to the aromatic protons at C-3 (ortho-coupling) and C-6 (meta-coupling). mdpi.comresearchgate.net The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment. wikipedia.org

Predicted ¹⁹F NMR Data for this compound

Atom Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Splitting Pattern Key Couplings
F-4-120 to -140ddd (doublet of doublet of doublets)³JFF, ³JHF (to H-3), ⁴JHF (to H-6)
F-5-125 to -145ddd (doublet of doublet of doublets)³JFF, ⁴JHF (to H-3), ³JHF (to H-6)

Note: Predicted values are based on typical ranges for fluorinated nitroaromatic compounds. Actual experimental values may vary.

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for unambiguous assignment of all signals, especially in complex spin systems. bas.bg

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak connecting the signals of the H-3 and H-6 protons would definitively establish their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show cross-peaks between the H-3 signal and the C-3 signal, and between H-6 and C-6, allowing for the direct assignment of these specific carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete molecular skeleton by identifying longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations for this compound would include:

H-3 correlating to C-1, C-2, C-4, and C-5.

H-6 correlating to C-1, C-2, C-4, and C-5.

The NH proton correlating to C-1, C-2, and C-6.

NOE (Nuclear Overhauser Effect): NOESY or ROESY experiments identify protons that are close in space, regardless of their bonding. An NOE correlation between the NH proton of the hydrazine and the H-6 proton would confirm the orientation of the hydrazine group relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₅F₂N₃O₂), the nominal molecular weight is 189 g/mol . The mass spectrum would show a molecular ion peak (M⁺•) at m/z = 189. Common fragmentation pathways for nitroaromatic hydrazines would likely involve the loss of small neutral molecules or radicals such as the nitro group (NO₂, 46 Da), the hydrazine group (N₂H₃, 31 Da), or nitrous acid (HNO₂, 47 Da).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which serves to confirm the elemental composition of the molecule. This technique can differentiate between compounds having the same nominal mass but different elemental formulas. The precise mass measurement from HRMS is a critical component for verifying the identity of a newly synthesized compound. For related compounds, analysis is often performed on the protonated molecule [M+H]⁺ in positive ion mode.

Calculated Exact Mass for this compound Adducts

Ion Formula Adduct Calculated Exact Mass (m/z)
[C₆H₆F₂N₃O₂]⁺[M+H]⁺189.0404
[C₆H₅F₂N₃NaO₂]⁺[M+Na]⁺211.0223
[C₁₂H₁₀F₄N₆O₄K]⁺[2M+K]⁺417.0341

Note: These are theoretically calculated mass values.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. longdom.org This technique is invaluable for analyzing the purity of a this compound sample by separating it from any starting materials, by-products, or degradation products before detection by the mass spectrometer. chromatographyonline.com The use of derivatizing agents like dinitrophenylhydrazine is a common strategy in LC-MS to analyze other compounds, highlighting the suitability of this class of molecules for such methods. longdom.orgresearchgate.net An LC-MS method would provide the retention time of the compound, a measure of its polarity, and a mass spectrum for confirmation of its identity, making it a powerful tool for both qualitative and quantitative analysis in complex matrices. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. Each peak in the spectrum corresponds to the vibration of specific chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features.

The spectrum is characterized by several key absorption bands. The presence of the hydrazine moiety (-NH-NH₂) gives rise to distinct stretching vibrations in the region of 3400-3200 cm⁻¹. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric N-H stretching, while secondary amines show a single band. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ range.

One of the most prominent features in the spectrum is the strong absorptions from the nitro group (-NO₂). The asymmetric and symmetric stretching vibrations of the N-O bonds are highly characteristic and appear at approximately 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. chemicalbook.com The presence of two fluorine atoms on the benzene ring introduces C-F stretching vibrations, which are typically found in the 1250-1020 cm⁻¹ region.

Furthermore, IR spectroscopy is instrumental in studying intermolecular and intramolecular hydrogen bonding. In the solid state, the N-H groups of the hydrazine moiety can act as hydrogen bond donors, interacting with the oxygen atoms of the nitro group or the fluorine atoms of neighboring molecules. This hydrogen bonding leads to a broadening and a shift to lower frequencies of the N-H stretching bands, providing valuable insight into the supramolecular assembly of the compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 - 3200 N-H stretching Hydrazine (-NH₂)
3100 - 3000 C-H stretching Aromatic Ring
1620 - 1580 C=C stretching Aromatic Ring
1550 - 1500 Asymmetric NO₂ stretching Nitro Group (-NO₂)
1350 - 1300 Symmetric NO₂ stretching Nitro Group (-NO₂)

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

The analysis begins with growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Crystallographic studies on similar nitrophenylhydrazine (B1144169) derivatives have shown that these molecules often crystallize in common space groups such as P2₁/c or P-1. researchgate.netresearchgate.net The crystal structure of this compound would likely be stabilized by a network of intermolecular hydrogen bonds. The hydrazine N-H groups are expected to form hydrogen bonds with the oxygen atoms of the nitro groups of adjacent molecules, leading to the formation of extended chains or sheets in the crystal lattice. These interactions dictate the packing of the molecules in the solid state and influence the physical properties of the crystal.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 15.0
c (Å) 8.0
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 869

Note: The data in this table is illustrative and based on typical values for similar organic compounds.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₆H₅F₂N₃O₂), the theoretical elemental composition can be calculated based on its atomic weights.

The experimental values, determined by combustion analysis or other methods, are then compared to the theoretical values. A close agreement between the experimental and calculated percentages (typically within ±0.4%) provides strong evidence for the compound's identity and purity. Any significant deviation could indicate the presence of impurities, residual solvent, or that the incorrect compound was synthesized.

Table 3: Elemental Composition of this compound

Element Symbol Theoretical (%) Experimental (%)
Carbon C 38.11 38.05
Hydrogen H 2.67 2.71

Note: The experimental values are hypothetical and represent typical results for a pure sample.

Q & A

Basic: What synthetic strategies are effective for preparing (4,5-Difluoro-2-nitrophenyl)hydrazine derivatives?

Answer:
A common approach involves reacting hydrazine hydrate with halogenated nitroaromatic precursors. For example, hydrazine hydrate can displace halides or react with carbonyl-containing intermediates to form hydrazones or acetohydrazides. In one protocol, hydrazine hydrate reacts with a difluorophenyl-thiazole intermediate to yield acetohydrazide derivatives, which are further functionalized with aromatic aldehydes to generate substituted hydrazides . Key steps include controlling reaction stoichiometry (1:1 molar ratio for hydrazine) and optimizing temperature (60–80°C) to avoid side reactions like over-reduction of nitro groups.

Basic: How can this compound be quantified in reaction mixtures?

Answer:
UV-Vis spectrophotometry using redox-active reagents like potassium permanganate is a validated method. Hydrazine reduces permanganate (MnO₄⁻), and the absorbance decrease at 526–546 nm (ε ≈ 2200–2300 L·mol⁻¹·cm⁻¹) correlates with hydrazine concentration . For complex matrices, derivatization with aromatic aldehydes (e.g., 2,4-dinitrophenylhydrazine) followed by HPLC-MS analysis improves specificity .

Advanced: What computational methods predict the reactivity of this compound in catalysis?

Answer:
Density Functional Theory (DFT) studies are critical for modeling hydrazine-catalyzed reactions. For example, the ring-opening carbonyl–olefin metathesis pathway involves analyzing transition states for cycloaddition and cycloreversion steps. Computational data suggest that bicyclic hydrazines (e.g., [2.2.2]-hydrazines) lower activation barriers by stabilizing strained intermediates, enhancing catalytic efficiency . Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended for energy landscape simulations.

Advanced: How does the electronic effect of fluorine substituents influence the reactivity of this hydrazine derivative?

Answer:
The electron-withdrawing nature of fluorine atoms (ortho and para to the nitro group) enhances electrophilicity at the nitrobenzene core, facilitating nucleophilic substitution or cyclization reactions. This effect also stabilizes intermediates via resonance and inductive effects. For instance, fluorinated hydrazines exhibit higher regioselectivity in forming pyrazole or quinazoline derivatives compared to non-fluorinated analogs . X-ray crystallography and NMR spectroscopy (¹⁹F NMR) are essential for verifying electronic effects on molecular geometry .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.
  • Deactivation: Treat spills with 10% acetic acid to neutralize hydrazine, followed by absorption with vermiculite .
  • Storage: Keep in airtight containers at 0–6°C to prevent degradation or moisture absorption .

Advanced: What role does this compound play in hydrogen storage or fuel cell applications?

Answer:
Hydrazine derivatives are studied for catalytic decomposition to produce hydrogen. For example, Ru(II) complexes with hydrazine ligands decompose hydrazine monohydrate into N₂ and H₂ at mild temperatures (50–80°C), achieving >90% yield . Key parameters include catalyst loading (1–5 mol%) and pH control (neutral to slightly acidic). Challenges include minimizing ammonia byproduct formation, which poisons fuel cell membranes .

Advanced: How can molecular docking studies optimize the bioactivity of hydrazine-based compounds?

Answer:
In silico docking (e.g., AutoDock Vina) identifies binding interactions between hydrazine derivatives and biological targets. For example, fluorinated quinazolin-4-yl-hydrazines showed strong binding affinity to casein kinase 2 (CK2) via hydrogen bonding with Glu114 and hydrophobic interactions with Val116 . MD simulations (100 ns) further validate stability of ligand–protein complexes. Experimental IC₅₀ values correlate with docking scores (R² > 0.85), guiding structural optimization.

Basic: What spectroscopic techniques characterize this compound derivatives?

Answer:

  • ¹H/¹⁹F NMR: Confirm substitution patterns and monitor reaction progress (e.g., δ 8.2–8.5 ppm for aromatic protons; δ −110 to −120 ppm for CF₂ groups).
  • IR Spectroscopy: Detect N–H stretches (~3300 cm⁻¹) and C=O/N=O vibrations (~1650 cm⁻¹).
  • Mass Spectrometry: HRMS (ESI+) identifies molecular ions and fragmentation pathways .

Advanced: How do nitro and hydrazine groups synergize in energetic materials research?

Answer:
Nitro groups enhance oxygen balance, while hydrazine contributes to high nitrogen content (≈30% w/w), improving specific impulse in monopropellants. For instance, hydrazine-based formulations like ASCENT achieve 50% higher density-specific impulse vs. traditional hydrazine, with reduced toxicity . Thermal stability studies (DSC/TGA) and impact sensitivity tests (BAM fallhammer) are critical for assessing safety .

Advanced: What strategies resolve contradictions in hydrazine reaction mechanisms across studies?

Answer:

  • Kinetic Isotope Effects (KIE): Differentiate proton-transfer vs. electron-transfer steps.
  • In Situ Spectroscopy: Raman or FTIR monitors intermediate species (e.g., diazenium diols).
  • Computational Validation: Compare experimental activation energies (Eₐ) with DFT-calculated values to identify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.